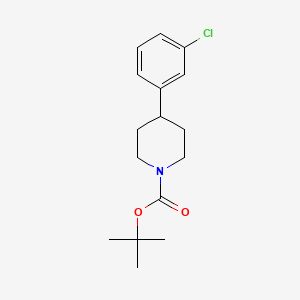

tert-Butyl 4-(3-chlorophenyl)piperidine-1-carboxylate

Description

tert-Butyl 4-(3-chlorophenyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a 3-chlorophenyl substituent at the 4-position of the piperidine ring. This compound belongs to a broader class of tert-butyl piperidine carboxylates, which are widely utilized as intermediates in pharmaceutical synthesis due to their modular structure and tunable physicochemical properties.

Properties

IUPAC Name |

tert-butyl 4-(3-chlorophenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClNO2/c1-16(2,3)20-15(19)18-9-7-12(8-10-18)13-5-4-6-14(17)11-13/h4-6,11-12H,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWLAWQHXHOOPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidinecarboxylic acid, 4-(3-chlorophenyl)-, 1,1-dimethylethyl ester involves several steps. The process typically starts with the preparation of the piperidine ring, followed by the introduction of the 3-chlorophenyl group. The final step involves the esterification with 1,1-dimethylethyl ester. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The industrial methods are designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

1-Piperidinecarboxylic acid, 4-(3-chlorophenyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Piperidinecarboxylic acid, 4-(3-chlorophenyl)-, 1,1-dimethylethyl ester has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Piperidinecarboxylic acid, 4-(3-chlorophenyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Halogen Substituents

- tert-Butyl 4-(4-chlorophenyl)piperidine-1-carboxylate (CAS: 877399-73-0) Structural Difference: The chlorine atom is at the para position of the phenyl ring instead of meta.

- tert-Butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate

- Structural Difference : A bromine atom replaces chlorine, and the phenyl group is linked via a benzyloxy spacer.

- Impact : Bromine’s larger atomic radius and higher lipophilicity could enhance membrane permeability. The benzyloxy linker introduces conformational flexibility, which may affect pharmacokinetics .

Functional Group Additions

- tert-Butyl 4-(3-acetylphenyl)piperidine-1-carboxylate Structural Difference: A ketone (acetyl) group is present at the 3-position of the phenyl ring. The ketone may also participate in hydrogen bonding, enhancing target engagement in enzyme inhibition .

- tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate Structural Difference: A 3,4-dichloroanilino group replaces the 3-chlorophenyl ring. Impact: The additional chlorine atom and amine linkage introduce both steric bulk and electronic withdrawal, which could modulate receptor selectivity .

Variations in the Piperidine Linkage

- tert-Butyl 4-(3-chlorobenzyl)piperidine-1-carboxylate (CAS: 552868-06-1)

- tert-Butyl 3-(((4-chlorophenyl)thio)methyl)piperidine-1-carboxylate (CAS: 1289388-17-5) Structural Difference: A thioether (-S-CH2-) linkage replaces the direct phenyl attachment.

Positional Isomerism and Ring Modifications

- tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate

- Structural Difference : The piperidine ring is partially unsaturated (dihydropyridine), and a trifluoromethyl group replaces chlorine.

- Impact : Ring unsaturation may increase planarity and π-π stacking interactions. The trifluoromethyl group’s strong electron-withdrawing effect could enhance metabolic stability .

- tert-Butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate (CAS: 236406-33-0) Structural Difference: A hydroxyethyl group and methyl substituent replace the aromatic ring.

Data Table: Key Properties of Comparable Compounds

Biological Activity

tert-Butyl 4-(3-chlorophenyl)piperidine-1-carboxylate is a synthetic compound belonging to the piperidine family, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a piperidine ring, which is further substituted with a 3-chlorophenyl group at the 4-position. The general formula can be represented as:

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The compound may act as an inhibitor by binding to active sites on enzymes, thereby modulating their activity. This interaction can lead to significant biological effects, depending on the target enzyme or receptor involved.

Antimicrobial Activity

Research indicates that derivatives of piperidine, including this compound, exhibit antimicrobial properties. In studies focusing on Mycobacterium tuberculosis, compounds within the piperidine series demonstrated minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM . This suggests that modifications in the piperidine structure can enhance antibacterial potency.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of piperidine derivatives. For instance, modifications at the phenyl ring or alterations in the substituents on the piperidine nitrogen can significantly affect biological activity. In a study involving various analogs of piperidine compounds, it was found that certain substitutions improved physicochemical properties while retaining antibacterial efficacy .

| Compound | Substitution | MIC (µM) | Activity |

|---|---|---|---|

| 4PP-1 | H at 4-position | 6.3 | Active |

| 4PP-2 | p-tert-butyl at 4-position | 2.0 | Improved Activity |

| 4PP-3 | Cyclohexylmethylene at N-1 | 6.8 | Similar Activity |

Case Studies and Research Findings

- Antibacterial Screening : A study demonstrated that compounds similar to this compound showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, highlighting the potential for developing new antibiotics from this chemical scaffold .

- Enzyme Inhibition : Research has shown that piperidine derivatives can act as acetylcholinesterase inhibitors, which may have implications for treating neurodegenerative diseases. The inhibitory activities were assessed with IC50 values indicating strong binding affinity .

- Targeted Protein Degradation : The compound has been explored in the context of PROTAC (Proteolysis Targeting Chimeras), where it serves as a linker in targeted protein degradation strategies. This application could lead to novel therapeutic approaches for various diseases, including cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.